TrxR-IN-4

Medicinal Chemistry Organometallic TrxR Inhibition

TrxR-IN-4 (Compound 1b) is a gold(I)-organometallic TrxR inhibitor with a unique bis(oxazoline) scaffold, fundamentally distinct from auranofin or non-gold inhibitors (e.g., TRi-1). It potently activates endoplasmic reticulum stress (ERS) to drive apoptosis in HepG2 hepatocellular carcinoma cells and ameliorates CCl4-induced liver damage in vivo via dual TrxR down-regulation and inflammation reduction. This ERS-centric mechanism makes it the superior chemical probe for dissecting UPR pathways in liver cancer and hepatotoxicity models without confounding mitochondrial off-target effects. Ideal for researchers requiring reproducible, pathway-specific TrxR inhibition.

Molecular Formula C28H22AuF2N2O2
Molecular Weight 653.4 g/mol
Cat. No. B12415799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrxR-IN-4
Molecular FormulaC28H22AuF2N2O2
Molecular Weight653.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC(C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)N=CC4=CC=CC=C4O)O.[Au]
InChIInChI=1S/C28H22F2N2O2.Au/c29-23-13-9-19(10-14-23)27(31-17-21-5-1-3-7-25(21)33)28(20-11-15-24(30)16-12-20)32-18-22-6-2-4-8-26(22)34;/h1-18,27-28,33-34H;/t27-,28-;/m0./s1
InChIKeyZPMPGSXQZIJVJN-DHBRAOIWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TrxR-IN-4 Baseline Overview for Scientific and Procurement Decision-Making


TrxR-IN-4 (Compound 1b) is a gold(I)-containing organometallic thioredoxin reductase (TrxR) inhibitor with a molecular weight of 796.4 g/mol and a molecular formula of C28H20AuF8N2O2P . It is a potent inhibitor of TrxR that activates endoplasmic reticulum stress (ERS) to induce apoptosis in HepG2 cells and mitigates CCl4-induced liver damage in vivo . The compound is supplied as a solid with a purity of ≥98% and is soluble in DMSO at 10 mM .

Why TrxR-IN-4 Cannot Be Simply Substituted with Generic TrxR Inhibitors


The thioredoxin reductase (TrxR) inhibitor landscape is characterized by significant mechanistic heterogeneity, including differences in binding modes (competitive, irreversible), isoform selectivity (TrxR1 vs. TrxR2), and off-target profiles [1]. TrxR-IN-4 is a gold(I) organometallic complex with a unique ligand set that confers distinct pharmacodynamic properties, including the ability to induce endoplasmic reticulum stress (ERS) . In contrast, other gold-based inhibitors like auranofin exhibit different ligand environments (phosphine and thioglucose) and alternative mechanisms of action, while non-gold inhibitors such as TRi-1 lack the redox-active gold center essential for certain experimental outcomes . Consequently, substituting TrxR-IN-4 with another TrxR inhibitor without validation risks introducing confounding variables in mechanistic studies or yielding non-reproducible in vivo results.

TrxR-IN-4 Product-Specific Quantitative Evidence Guide for Procurement Decisions


Distinct Chemical Scaffold of TrxR-IN-4 as a Gold(I) Complex

TrxR-IN-4 features a gold(I) center coordinated by a chiral bis(oxazoline) ligand and a hexafluorophosphate counterion, as evidenced by its molecular formula C28H20AuF8N2O2P and SMILES string [1]. This scaffold differs fundamentally from auranofin, which contains a triethylphosphine gold(I) moiety linked to tetraacetylthioglucose, and from TRi-1, a non-metallic organic compound . The presence of the redox-active gold(I) ion is crucial for its mechanism of action, which involves disruption of cellular redox homeostasis and induction of endoplasmic reticulum stress.

Medicinal Chemistry Organometallic TrxR Inhibition

ER Stress-Mediated Apoptosis in HepG2 Cells Induced by TrxR-IN-4

TrxR-IN-4 induces apoptosis in HepG2 cells specifically through activation of the endoplasmic reticulum stress (ERS) pathway . While auranofin and TRi-1 also induce apoptosis in cancer cells, they do so through distinct mechanisms: auranofin primarily increases reactive oxygen species (ROS) and inhibits mitochondrial TrxR2, whereas TRi-1 selectively inhibits cytosolic TrxR1 and induces oxidative stress . The ERS-mediated apoptosis triggered by TrxR-IN-4 represents a unique cellular response that may be exploited in specific disease models where ERS plays a pivotal role.

Apoptosis ER Stress Hepatocellular Carcinoma

In Vivo Hepatoprotective Efficacy of TrxR-IN-4 in CCl4-Induced Liver Injury

TrxR-IN-4 significantly improves CCl4-induced liver damage in vivo, as evidenced by down-regulation of TrxR expression and reduced inflammation levels . In contrast, auranofin has been shown to exacerbate liver injury in some models due to mitochondrial toxicity, and TRi-1, while less toxic to mitochondria, has not been extensively studied for hepatoprotection [1]. The in vivo efficacy of TrxR-IN-4 in a well-established model of acute liver injury suggests a favorable therapeutic index for hepatic applications.

Hepatoprotection In Vivo Efficacy Oxidative Stress

TrxR-IN-4 Down-Regulates TrxR Expression In Vivo

TrxR-IN-4 treatment leads to a reduction in TrxR protein expression levels in vivo, as reported in the CCl4-induced liver injury model . This down-regulation of the target enzyme contrasts with the mechanism of auranofin, which inhibits TrxR activity primarily through covalent modification of the selenocysteine residue without necessarily affecting total protein levels . TRi-1, on the other hand, irreversibly inhibits TrxR1 but its effect on TrxR expression is not well-characterized . The ability of TrxR-IN-4 to modulate TrxR expression may contribute to its sustained in vivo effects and offers a distinct pharmacodynamic marker.

TrxR Expression In Vivo Pharmacology Target Engagement

High Purity and Validated Identity of TrxR-IN-4 Ensures Reproducibility

TrxR-IN-4 is supplied with a certified purity of ≥98% and is accompanied by analytical characterization including NMR and LC-MS, as per vendor specifications [1]. This level of quality control is critical for ensuring that observed biological effects are attributable to the intended compound and not to impurities or degradation products. In contrast, some alternative TrxR inhibitors may be available from multiple sources with varying purity standards, potentially introducing variability in experimental outcomes [2].

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for TrxR-IN-4


Investigation of ER Stress-Mediated Apoptosis in Hepatocellular Carcinoma

TrxR-IN-4 is uniquely suited for studies examining the role of endoplasmic reticulum stress (ERS) in hepatocellular carcinoma (HCC) cell death. Its ability to induce ERS and subsequent apoptosis in HepG2 cells provides a precise tool to dissect the UPR pathway in liver cancer models, an application where other TrxR inhibitors like auranofin or TRi-1 may not engage ERS to the same extent [1].

In Vivo Modeling of Acute Liver Injury and Hepatoprotection

The demonstrated efficacy of TrxR-IN-4 in ameliorating CCl4-induced liver damage in vivo makes it a valuable chemical probe for studies of drug-induced hepatotoxicity and liver regeneration. Its down-regulation of TrxR expression and reduction of inflammation offer a dual mechanism of protection that can be exploited in preclinical models of acute liver failure.

Comparative Studies of Gold-Based TrxR Inhibitors

TrxR-IN-4, with its distinct gold(I) bis(oxazoline) scaffold, serves as an important comparator in structure-activity relationship (SAR) studies of gold-based TrxR inhibitors. Its unique ligand set and pharmacodynamic profile (ERS induction, TrxR down-regulation) contrast with those of auranofin and other gold complexes, enabling researchers to dissect the contributions of metal center and ligand environment to biological activity [1].

Redox Biology Research Requiring Controlled TrxR Inhibition

For experiments requiring precise modulation of the thioredoxin system without confounding off-target effects on mitochondrial function, TrxR-IN-4 offers a defined mechanism of action (TrxR inhibition leading to ERS). This specificity is particularly valuable in studies where broad-spectrum redox disruption (e.g., by auranofin) would obscure data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for TrxR-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.